molecular formula C7H7ClFN B1586447 5-Chloro-2-fluorobenzylamine CAS No. 261723-26-6

5-Chloro-2-fluorobenzylamine

Cat. No.: B1586447
CAS No.: 261723-26-6
M. Wt: 159.59 g/mol
InChI Key: BFLBLJKULFDOTN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzylamine: is an organic compound with the molecular formula C₇H₇ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 5th and 2nd positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting specific biological pathways. It may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzylamine
  • 3-Chloro-2-fluorobenzylamine
  • 2-Chloro-5-fluorobenzylamine

Comparison: 5-Chloro-2-fluorobenzylamine is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its similar compounds. For instance, the electronic effects of the substituents can vary, affecting the compound’s overall properties and applications .

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBLJKULFDOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378597
Record name 5-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261723-26-6
Record name 5-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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